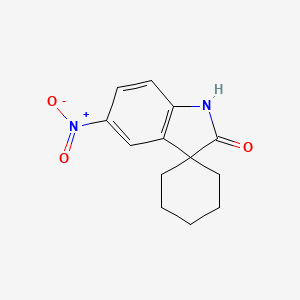

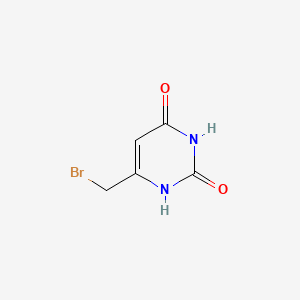

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives, such as “tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate”, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives often starts from commercially available materials . The key step of the synthesis scheme is usually the introduction of a protected side chain at a specific position . This is often achieved through a specific type of olefination .Molecular Structure Analysis

The molecular structure of indole derivatives is complex and varies depending on the specific compound. The structure often includes a heterocyclic system and various side chains .Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including formylation, reduction, and olefination . The specific reactions depend on the structure of the compound and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary depending on the specific compound. For example, the boiling point, density, and refractive index can vary .Mécanisme D'action

Target of Action

Tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is a synthetic compound that has been identified as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .

Mode of Action

Indole derivatives, in general, are known to interact with various biological targets and induce a range of cellular responses .

Biochemical Pathways

Indole derivatives are significant in cell biology and play a crucial role in various biochemical pathways . They are involved in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate in lab experiments include its high yield of synthesis, relatively simple synthesis method, and potential applications in various fields, including medicinal chemistry and pharmaceuticals. However, its limitations include the lack of understanding of its mechanism of action and potential toxicity at high concentrations.

Orientations Futures

There are several future directions for the study of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate. Firstly, further studies are needed to elucidate its mechanism of action and potential targets in the body. Secondly, more research is needed to determine its potential toxicity and safety profile. Finally, its potential applications in various fields, including medicinal chemistry and pharmaceuticals, should be further explored.

Méthodes De Synthèse

The synthesis of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate involves the reaction of 4-bromo-3-nitroindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then reduced to this compound using a reducing agent such as sodium dithionite. This method provides a high yield of the compound and is relatively simple and cost-effective.

Applications De Recherche Scientifique

Tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. It also exhibits antifungal activity against various fungal strains, making it a potential candidate for the development of antifungal agents. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-bromo-3-hydroxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-10(16)11-8(14)5-4-6-9(11)15/h4-7,16H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBJRLZPPZLTHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B599705.png)

![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)

![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)